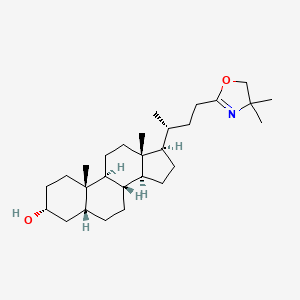

Lithooxazoline

Description

Properties

CAS No. |

80724-92-1 |

|---|---|

Molecular Formula |

C28H47NO2 |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H47NO2/c1-18(6-11-25-29-26(2,3)17-31-25)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,4)24(21)13-15-28(22,23)5/h18-24,30H,6-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1 |

InChI Key |

IWBRPFCTPVMWIJ-CUYCEIPOSA-N |

Isomeric SMILES |

C[C@H](CCC1=NC(CO1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |

Canonical SMILES |

CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lithooxazoline; |

Origin of Product |

United States |

Foundational & Exploratory

Chiral Oxazoline Ligands: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Chiral oxazoline ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with remarkable efficiency and selectivity. Their modular nature, straightforward synthesis, and the ability to form stable complexes with a wide range of metals have made them indispensable tools in academic research and the pharmaceutical industry. This guide provides an in-depth exploration of the core aspects of chiral oxazoline ligands, including their synthesis, diverse structural motifs, and applications in key asymmetric transformations, supplemented with quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts and Ligand Architecture

Chiral oxazoline ligands are a class of "privileged" ligands, meaning they are effective in a variety of different catalytic reactions. The fundamental structure consists of one or more chiral oxazoline rings, which coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The stereocenter on the oxazoline ring, typically at the 4-position, is derived from readily available chiral amino alcohols, which allows for easy access to both enantiomers of the ligand.

The efficacy of these ligands is often attributed to their C2-symmetric nature, which reduces the number of possible transition states and often leads to higher enantioselectivity. The substituents on the oxazoline ring and the nature of the bridging unit play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Major Classes of Chiral Oxazoline Ligands

Several classes of chiral oxazoline ligands have been developed, each with unique structural features and applications:

-

Bis(oxazoline) (BOX) Ligands: These are perhaps the most well-known class, featuring two chiral oxazoline rings connected by a linker, typically at the 2-position. The linker can be a simple methylene bridge or a more rigid cyclic structure.

-

Pyridine-bis(oxazoline) (PyBOX) Ligands: In this class, a pyridine ring serves as the linker, resulting in a tridentate ligand that can form highly stable complexes with metals.[1]

-

Phosphino-oxazoline (PHOX) Ligands: These are hybrid ligands containing both a phosphine and an oxazoline moiety.[2][3] This combination of a hard nitrogen donor and a soft phosphorus donor provides unique electronic properties to the metal center.[2]

-

Indane-bis(oxazoline) (IndaBOX) Ligands: These ligands incorporate a rigid indane backbone, which often leads to enhanced enantioselectivity due to the well-defined chiral pocket.

-

Tris(oxazoline) (Trisox) Ligands: These ligands feature three chiral oxazoline arms, often in a C3-symmetric arrangement, which can be advantageous in reactions involving octahedral metal complexes.[4][5]

-

Sulfoxide-Oxazoline Ligands: This class of ligands incorporates a chiral sulfoxide group, which, in addition to the chiral oxazoline, provides another source of stereochemical control.[3][6]

Synthesis of Chiral Oxazoline Ligands

The synthesis of chiral oxazoline ligands is generally straightforward and modular, allowing for the facile preparation of a diverse library of ligands. The most common approach involves the condensation of a dicarboxylic acid derivative or a dinitrile with a chiral β-amino alcohol.

General Synthetic Strategy for BOX Ligands

A widely used method for the synthesis of BOX ligands is the reaction of a dialkylmalonyl dichloride with two equivalents of a chiral amino alcohol to form a bis(hydroxyamide), followed by cyclization.[5]

References

- 1. Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. The development and application of chiral trisoxazolines in asymmetric catalysis and molecular recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Lewis acid-catalyzed asymmetric diels-alder reactions using chiral sulfoxide ligands: chiral 2-(arylsulfinylmethyl)-1,3-oxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Bis(oxazoline) Ligands: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bis(oxazoline) (BOX) ligands are a class of C₂-symmetric chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Their rigid backbone and tunable steric and electronic properties make them highly effective in a wide range of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. This is of particular importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. This technical guide provides an in-depth overview of the synthesis of novel bis(oxazoline) ligands, detailed experimental protocols, and their application in asymmetric catalysis, with a focus on reactions relevant to drug development.

Core Synthetic Strategies for Bis(oxazoline) Ligands

The synthesis of bis(oxazoline) ligands typically involves the condensation of a dicarboxylic acid derivative or a dinitrile with a chiral β-amino alcohol. The chirality of the resulting ligand is derived from the readily available chiral amino alcohols, which can be sourced from the chiral pool (e.g., amino acids). The two main classes of BOX ligands, BOX and PyBOX, are distinguished by the linker connecting the two oxazoline rings—a methylene bridge for BOX and a pyridine ring for PyBOX.

General Synthesis of BOX Ligands

The most common route to C₂-symmetric bis(oxazoline) ligands involves the reaction of a malonic acid derivative with two equivalents of a chiral β-amino alcohol.[1] The resulting bis(hydroxyamide) intermediate is then cyclized to form the bis(oxazoline) ring system.[2] Several methods exist for the cyclization step, including treatment with thionyl chloride followed by a base, or using reagents like triphenylphosphine and carbon tetrachloride.[2]

A widely adopted protocol involves the one-pot condensation of a dinitrile with a chiral β-amino alcohol in the presence of a Lewis acid catalyst, such as zinc triflate. This method is often high-yielding and avoids the isolation of the intermediate bis(hydroxyamide).[1]

General Synthesis of PyBOX Ligands

Pyridine bis(oxazoline) (PyBOX) ligands are typically synthesized from pyridine-2,6-dicarboxylic acid or its derivatives. The general approach mirrors that of BOX ligands, involving the formation of a bis(amide) intermediate with a chiral β-amino alcohol, followed by cyclization.[3] An alternative and efficient method utilizes the reaction of 2,6-pyridinedicarbonitrile with a chiral β-amino alcohol, catalyzed by a Lewis acid like zinc chloride.[4]

Experimental Protocols

Protocol 1: Synthesis of a Methylene-Bridged Bis(oxazoline) (BOX) Ligand

This protocol describes the synthesis of a generic BOX ligand from a dinitrile and a chiral β-amino alcohol using a zinc triflate catalyst.

Materials:

-

Malononitrile (1.0 eq)

-

Chiral β-amino alcohol (e.g., (S)-tert-leucinol) (2.1 eq)

-

Zinc triflate (Zn(OTf)₂) (0.1 eq)

-

Anhydrous toluene

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add malononitrile, chiral β-amino alcohol, and zinc triflate.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.

Protocol 2: Synthesis of a Pyridine-Bridged Bis(oxazoline) (PyBOX) Ligand

This protocol details the synthesis of a PyBOX ligand from 2,6-pyridinedicarbonitrile and a chiral β-amino alcohol.[4]

Materials:

-

2,6-Pyridinedicarbonitrile (1.0 eq)

-

Chiral β-amino alcohol (e.g., (R)-2-amino-4-phenylbutan-1-ol) (2.2 eq)[4]

-

Anhydrous zinc chloride (ZnCl₂) (0.1 eq)

-

Anhydrous chlorobenzene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 2,6-pyridinedicarbonitrile, the chiral β-amino alcohol, and anhydrous zinc chloride.

-

Add anhydrous chlorobenzene to the flask.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.[4]

-

After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure PyBOX ligand.

Applications in Asymmetric Catalysis

Bis(oxazoline) ligands, in combination with various metal precursors, form highly active and selective catalysts for a multitude of asymmetric reactions that are pivotal in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral BOX-metal complexes, particularly with copper(II) and iron(III), have proven to be excellent catalysts for enantioselective Diels-Alder reactions.[3]

| Ligand | Metal | Dienophile | Diene | Yield (%) | ee (%) | Ref |

| Phenyl-BOX | FeI₃ | N-acryloyl oxazolidinone | Cyclopentadiene | 95 | 82 | [3] |

| tert-Butyl-BOX | Cu(OTf)₂ | Acrylimide | Cyclopentadiene | 82-92 | 90-98 | [3] |

| Inda-BOX | Cu(OTf)₂ | 3-Acryloyloxazolidin-2-one | Cyclopentadiene | >90 | 96 |

Asymmetric Cyclopropanation

The formation of cyclopropane rings is another key transformation in organic synthesis. Copper(I) and Ruthenium(II) complexes of BOX and PyBOX ligands are highly effective in catalyzing the asymmetric cyclopropanation of olefins with diazoacetates.[3]

| Ligand | Metal | Olefin | Diazoester | Yield (%) | ee (%) | Ref |

| tert-Butyl-BOX | CuOTf | Styrene | Ethyl diazoacetate | - | >99 | [3] |

| Phenyl-BOX | CuOTf | Styrene | tert-Butyl diazoacetate | - | 97 | [3] |

| i-Pr-PyBOX | RuCl₂(p-cymene) | Styrene | Ethyl diazoacetate | - | 92-93 | [3] |

Asymmetric Aldol and Mukaiyama Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. BOX-metal complexes catalyze enantioselective aldol and Mukaiyama aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[2]

| Ligand | Metal | Aldehyde | Silyl Ketene Acetal | Yield (%) | ee (%) | Ref |

| Phenyl-BOX | Sn(OTf)₂ | Benzaldehyde | Silyl ketene acetal of methyl acetate | - | up to 98 | [2] |

| tert-Butyl-BOX | Cu(OTf)₂ | Glyoxylate ester | Silyl dienolate | - | up to 98 | [2] |

Visualizing Synthetic Pathways and Catalytic Cycles

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general synthetic workflow for BOX ligands and a simplified catalytic cycle for a BOX-metal catalyzed reaction.

Caption: General workflow for the synthesis of BOX ligands.

Caption: Simplified catalytic cycle of a BOX-metal complex.

Conclusion

The synthesis of novel bis(oxazoline) ligands has provided a powerful toolkit for asymmetric catalysis, enabling the efficient and highly selective production of chiral molecules. The straightforward and versatile synthetic routes to these ligands, coupled with their broad applicability in key bond-forming reactions, make them invaluable assets for researchers in academia and industry, particularly in the field of drug discovery and development. The continued exploration of new BOX ligand structures and their catalytic applications promises to further advance the field of asymmetric synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Asymmetric Catalysis: A Technical Guide to Novel Pyridine-Oxazoline Catalysts

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. Among the privileged classes of chiral ligands, pyridine-oxazolines (PyBox) have recently experienced a renaissance, with a surge in the discovery of novel derivatives exhibiting remarkable efficiency and selectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of recently developed PyBox catalysts, offering a comprehensive overview of their synthesis, catalytic applications, and the detailed experimental protocols required for their implementation.

The Rise of a New Generation of PyBox Ligands

Pyridine-oxazoline ligands, first introduced in the late 1980s, possess a unique combination of a C2-symmetric chiral environment and a tridentate coordination motif, allowing for the formation of rigid and well-defined metal complexes.[1][2] This structural rigidity is crucial for effective stereochemical control in catalytic reactions. Recent innovations in ligand design have focused on the introduction of diverse steric and electronic features to fine-tune the catalytic activity and selectivity.

A notable advancement is the development of PyBox ligands bearing sulfonyl groups. These electron-withdrawing groups enhance the Lewis acidity of the coordinated metal center, leading to improved catalytic performance in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the kinetic resolution of α-tertiary azides.[3] Another area of innovation involves the synthesis of PyBox ligands with novel substitution patterns on the oxazoline ring and the pyridine backbone, allowing for a more precise modulation of the catalyst's chiral pocket.

Synthesis of Novel Pyridine-Oxazoline Ligands: A General Workflow

The synthesis of new PyBox ligands typically follows a convergent and modular approach, allowing for the introduction of diverse functionalities. The general workflow involves the preparation of chiral amino alcohols, which are then condensed with a pyridine dinitrile or a related precursor to form the bis(oxazoline) structure.

Caption: General workflow for the synthesis of Pyridine-Oxazoline (PyBox) ligands.

Key Applications and Performance Data

Newly developed PyBox catalysts have demonstrated exceptional performance in a variety of asymmetric transformations critical for synthetic chemistry and drug development. The following tables summarize the quantitative data for selected key reactions, showcasing the high yields and enantioselectivities achieved with these novel catalytic systems.

Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of ketones provides a direct and efficient route to chiral secondary alcohols. Iron-PyBox complexes have emerged as highly effective catalysts for this transformation.

| Catalyst/Ligand | Substrate | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S,S)-iPr-PyBox/Fe(OAc)2 | Acetophenone | PhSiH3 | Toluene | 23 | 1 | >99 | 95 | [4] |

| (S,S)-Ph-PyBox/Fe(OAc)2 | 4-Methoxyacetophenone | PhSiH3 | Toluene | 23 | 1 | >99 | 92 | [4] |

| (S,S)-tBu-PyBox/Fe(OAc)2 | 2-Acetylnaphthalene | PhSiH3 | Toluene | 23 | 3 | 98 | 96 | [4] |

Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. PyBox complexes of various metals, including copper and zinc, have been successfully employed as catalysts.

| Catalyst/Ligand | Aldehyde | Silyl Enol Ether | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| (S,S)-Ph-PyBox/Cu(OTf)2 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | CH2Cl2 | -78 | 2 | 95 | 95:5 | 98 | [5] |

| (R,R)-iPr-PyBox/Zn(OTf)2 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsilyloxy)ethene | H2O/Toluene | 0 | 12 | 89 | 90:10 | 91 | [6] |

| (S,S)-tBu-PyBox/Sc(OTf)3 | Cinnamaldehyde | 2-(Trimethylsilyloxy)furan | THF | -20 | 24 | 92 | >95:5 | 94 | [7] |

Asymmetric Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," has been rendered asymmetric through the use of chiral PyBox ligands, enabling the synthesis of enantioenriched triazoles.

| Ligand | Azide | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (R,R)-Ph-PyBox | 1-Azido-1-phenylethane | Phenylacetylene | tBuOH/H2O | 25 | 12 | 94 | 92 | [8] |

| (S,S)-4-Cl-Ph-PyBox | 1-Azido-3-phenylpropane | 1-Ethynyl-4-fluorobenzene | tBuOH/H2O | 25 | 12 | 96 | 95 | [8] |

| Sulfonyl-PyBox L1 | Racemic α-tertiary azide | Terminal alkyne | CH2Cl2 | 0 | 24 | 48 (K.R.) | >99 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative PyBox ligand and its application in a key catalytic reaction.

Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine

This procedure is adapted from the work of Fu and co-workers.[9]

Materials:

-

(S)-2-Amino-4-phenylbutan-1-ol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)2)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried 250-mL two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.00 equiv), anhydrous toluene, and zinc trifluoromethanesulfonate (0.050 equiv) under an argon atmosphere.

-

Stir the mixture at room temperature for 5 minutes.

-

Add a solution of (S)-2-amino-4-phenylbutan-1-ol (2.10 equiv) in anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired PyBox ligand as a white solid.

General Procedure for Asymmetric Hydrosilylation of Ketones

This protocol is based on the work of Bart and co-workers.[4]

Materials:

-

PyBox-Iron catalyst precursor (e.g., (S,S)-iPr-PyBox)FeCl2)

-

Ketone substrate

-

Phenylsilane (PhSiH3)

-

Anhydrous Toluene

Procedure:

-

In a nitrogen-filled glovebox, prepare a stock solution of the PyBox-iron catalyst precursor in anhydrous toluene.

-

To a scintillation vial, add the appropriate volume of the catalyst stock solution (typically 0.3 mol %).

-

Add the ketone substrate (1.0 equiv) to the vial.

-

To the stirring solution, add phenylsilane (2.0 equiv).

-

Stir the reaction at room temperature for the specified time (typically 1-3 hours).

-

Upon completion, quench the reaction by the addition of 1 M HCl.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

-

Determine the yield by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Mechanistic Insights: The Asymmetric Heck Reaction

The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. The use of chiral PyBox-type ligands can induce high levels of enantioselectivity. The catalytic cycle, illustrated below, highlights the key steps where stereochemical control is exerted.

Caption: Catalytic cycle for the asymmetric Heck reaction.

The enantioselectivity is primarily determined during the migratory insertion step, where the chiral PyBox ligand (L*) dictates the facial selectivity of the olefin insertion into the Pd-R bond.

Conclusion and Future Outlook

The discovery of new pyridine-oxazoline catalysts continues to push the boundaries of asymmetric synthesis. The modularity of their synthesis allows for the rapid generation of ligand libraries for high-throughput screening, accelerating the discovery of optimal catalysts for specific transformations. Future research in this area is expected to focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging reactions, and the immobilization of these catalysts on solid supports for enhanced recyclability and use in continuous flow processes. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of these remarkable catalysts in their pursuit of innovative synthetic solutions for the challenges in drug discovery and development.

References

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zn(pybox)-complex-catalyzed asymmetric aqueous Mukaiyama-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An asymmetric vinylogous Mukaiyama–Michael reaction of α,β-unsaturated 2-acyl imidazoles catalyzed by chiral Sc(iii)– or Er(iii)–pybox complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Lithooxazoline in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis, providing a reliable and predictable method for the stereoselective formation of carbon-carbon bonds. Among these, the chiral oxazoline moiety, particularly in its lithiated form, has proven to be a powerful tool for the synthesis of enantioenriched carboxylic acids and their derivatives. This technical guide provides an in-depth analysis of the mechanism of action of lithooxazolines in asymmetric alkylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to the Meyers Asymmetric Alkylation

The seminal work by A. I. Meyers and coworkers in the 1970s established the utility of chiral 2-alkyl oxazolines as effective precursors to chiral enolates for asymmetric alkylation. This method, often referred to as the Meyers asymmetric alkylation, allows for the synthesis of α-substituted alkanoic acids with a predictable absolute configuration and high enantiomeric purity. The overall transformation involves the deprotonation of a 2-alkyl oxazoline with a strong base to form a lithiooxazoline, followed by alkylation with an electrophile and subsequent hydrolysis of the oxazoline to reveal the chiral carboxylic acid.

The Mechanism of Stereoselection

The high degree of stereocontrol observed in the alkylation of lithooxazolines is attributed to a rigid, chelated transition state. The key steps and the origin of asymmetry are outlined below:

Step 1: Formation of the Lithiooxazoline (Azaenolate) Treatment of a chiral 2-alkyl oxazoline, derived from a readily available chiral amino alcohol, with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) results in the deprotonation of the α-carbon to the oxazoline ring. This generates a chiral lithiated intermediate, which can be described as a lithium azaenolate.

Step 2: Chelation and Formation of a Rigid Bicyclic System Crucial to the stereoselectivity of the subsequent alkylation is the formation of a rigid, planar, five-membered chelate ring between the lithium cation, the nitrogen atom of the oxazoline, and the enolate oxygen. This chelation locks the conformation of the lithiooxazoline, creating a sterically defined environment.

Step 3: Diastereoselective Alkylation The chiral substituent on the oxazoline ring, typically originating from a chiral amino alcohol like (S)-valinol or (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol, projects from the plane of the chelate ring. This substituent effectively blocks one face of the nucleophilic α-carbon. Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to the less sterically hindered face, leading to a highly diastereoselective alkylation.

Step 4: Hydrolysis to the Chiral Carboxylic Acid The resulting α-substituted oxazoline is then hydrolyzed, typically under acidic conditions, to yield the desired enantioenriched carboxylic acid and the recovered chiral amino alcohol, which can be recycled.

The overall synthetic pathway can be visualized as follows:

The proposed transition state model highlights the key interactions responsible for the observed stereoselectivity:

Quantitative Data on Asymmetric Alkylation

The effectiveness of the Meyers oxazoline method is demonstrated by the high enantiomeric excesses (ee%) and chemical yields achieved for a variety of substrates and electrophiles. The following table summarizes representative data from the seminal work of Meyers et al.

| Chiral Oxazoline Precursor | Alkylating Agent (R-X) | Yield of Alkylated Oxazoline (%) | Yield of Carboxylic Acid (%) | Enantiomeric Excess (ee%) |

| 2-Ethyl-(4S,5S)-diphenyl-oxazoline | n-Butyl iodide | 95 | 88 | 75 (S) |

| 2-Ethyl-(4S,5S)-diphenyl-oxazoline | Benzyl bromide | 92 | 85 | 80 (S) |

| 2-Propyl-(4S,5S)-diphenyl-oxazoline | Methyl iodide | 90 | 83 | 72 (S) |

| 2-Propyl-(4S,5S)-diphenyl-oxazoline | n-Propyl iodide | 93 | 86 | 78 (S) |

| 2-Butyl-(4S,5S)-diphenyl-oxazoline | Ethyl iodide | 91 | 84 | 76 (S) |

Data compiled from Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. J. Am. Chem. Soc. 1976, 98, 567-576.

Detailed Experimental Protocols

The following is a representative experimental protocol for the asymmetric alkylation of a chiral oxazoline.

Synthesis of (R)-2-Butyl-2-ethyl-4,5-dihydro-4-methoxymethyl-5-phenyloxazole

Materials:

-

(4R,5S)-(-)-4-Methoxymethyl-2-ethyl-5-phenyl-2-oxazoline

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

n-Butyl iodide

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of (4R,5S)-(-)-4-methoxymethyl-2-ethyl-5-phenyl-2-oxazoline (1.0 mmol) in dry THF (10 mL) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise via syringe over 5 minutes. The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithiooxazoline.

-

n-Butyl iodide (1.2 mmol) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (R)-2-butyl-2-ethyl-4,5-dihydro-4-methoxymethyl-5-phenyloxazole.

Hydrolysis to (R)-2-Ethylhexanoic Acid

Materials:

-

(R)-2-Butyl-2-ethyl-4,5-dihydro-4-methoxymethyl-5-phenyloxazole

-

3 N Hydrochloric acid

Procedure:

-

The purified α-alkylated oxazoline (0.8 mmol) is dissolved in 3 N aqueous hydrochloric acid (10 mL).

-

The mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the aqueous solution is extracted with diethyl ether (3 x 15 mL) to remove the chiral auxiliary.

-

The aqueous layer is then continuously extracted with diethyl ether for 24 hours.

-

The ether extract from the continuous extraction is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude (R)-2-ethylhexanoic acid.

-

The enantiomeric excess of the product can be determined by conversion to a diastereomeric derivative (e.g., an amide with a chiral amine) and analysis by HPLC or NMR, or by chiral HPLC analysis of the acid itself.

Conclusion

The asymmetric alkylation of lithooxazolines, pioneered by Meyers, represents a powerful and reliable method for the synthesis of enantioenriched α-substituted carboxylic acids. The mechanism of stereoselection is well-understood and relies on the formation of a rigid, chelated lithiooxazoline intermediate, which directs the approach of the electrophile to the less sterically hindered face. The high yields and enantioselectivities, coupled with the recyclability of the chiral auxiliary, make this a valuable tool for researchers in organic synthesis and drug development. The predictability of the stereochemical outcome based on the established transition state model further enhances the utility of this methodology.

Introduction: The Rise of Oxazoline Ligands in Asymmetric Catalysis

An In-depth Technical Guide to the Fundamental Principles of Oxazoline-Mediated Catalysis

Audience: Researchers, scientists, and drug development professionals.

Oxazoline-containing ligands represent one of the most versatile and successful classes of "privileged" chiral ligands in the field of asymmetric catalysis.[1][2] Their widespread application stems from a combination of facile, modular synthesis, and the high levels of stereocontrol their metal complexes impart across a vast range of chemical transformations.[2][3][4] These ligands feature a five-membered heterocyclic oxazoline ring, which is chiral and typically derived from readily available amino acids.[4][5]

The core of their function lies in creating a well-defined, chiral microenvironment around a coordinated metal center. This metal complex then acts as a chiral Lewis acid, activating a substrate and directing the approach of a reactant to one specific face, thereby controlling the stereochemical outcome of the reaction.[6]

The two most prominent families of these ligands are the C₂-symmetric bis(oxazolines), commonly known as BOX ligands, and their tridentate pyridine-bridged analogues, the PyBOX ligands.[1][7] The pioneering work on BOX ligands for copper-catalyzed cyclopropanation by Masamune and Evans, and on PyBOX ligands for hydrosilylation by Nishiyama in the late 1980s and early 1990s, ignited immense interest in the field, leading to their application in numerous critical carbon-carbon and carbon-heteroatom bond-forming reactions.[1][6][7]

Synthesis of Chiral Oxazoline Ligands

A key advantage of oxazoline ligands is their straightforward and flexible synthesis.[2][6] Chirality is typically introduced via chiral β-amino alcohols, which are easily prepared by the reduction of inexpensive, enantiomerically pure amino acids.[1][5] The oxazoline ring itself is most commonly formed through the cyclization of these amino alcohols with functional groups such as nitriles, carboxylic acids, or acyl chlorides.[1][5]

For the widely used C₂-symmetric bis(oxazoline) ligands, the synthesis conveniently employs bifunctional starting materials, allowing for the simultaneous formation of both oxazoline rings.[1]

References

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. blog.strem.com [blog.strem.com]

historical development of oxazoline-containing ligands in catalysis

An In-depth Technical Guide to the Historical Development of Oxazoline-Containing Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The advent and evolution of oxazoline-containing ligands represent a significant milestone in the field of asymmetric catalysis. Their modular nature, ready accessibility from the chiral pool, and the high levels of stereocontrol they impart have established them as a class of "privileged" ligands. This guide provides a comprehensive overview of their historical development, from their initial discovery to their current state-of-the-art applications, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Early Discoveries and the Dawn of a New Ligand Class (Late 1980s – Early 1990s)

The journey of oxazoline ligands began in the late 1980s. In 1986, Brunner and Pfaltz independently reported the use of pyridine-oxazoline and semicorrin oxazoline ligands, respectively, in asymmetric catalysis.[1] Pfaltz's work on asymmetric cyclopropanation of olefins using semicorrin ligands was a notable early success.[1]

However, the pivotal moment that catapulted oxazoline ligands to the forefront of asymmetric synthesis occurred in 1991. In back-to-back communications in the Journal of the American Chemical Society, the groups of David Evans and E.J. Corey reported the application of C₂-symmetric bis(oxazoline) (BOX) ligands.[2] Evans demonstrated their use in highly enantioselective copper-catalyzed cyclopropanation reactions, while Corey showcased their effectiveness in iron-catalyzed Diels-Alder reactions.[2] These seminal publications sparked a revolution, leading to the rapid adoption and development of BOX ligands for a wide array of chemical transformations.[2]

The success of these ligands lies in their straightforward synthesis from readily available chiral β-amino alcohols and the formation of a stable chelate complex with a metal center, creating a well-defined chiral environment that effectively dictates the stereochemical outcome of a reaction.[3]

Diversification and Expansion: The Rise of PHOX, PyBOX, and Beyond (1990s – 2000s)

Following the initial breakthroughs with BOX ligands, the 1990s witnessed a rapid expansion in the structural diversity of the oxazoline family. Researchers began to systematically modify the ligand backbone, the substituents on the oxazoline ring, and the nature of the coordinating atoms to fine-tune their steric and electronic properties. This led to the development of several key subclasses.

-

Phosphino-oxazolines (PHOX): Introduced in the early 1990s, PHOX ligands are hybrid P,N-ligands that combine a chiral oxazoline with a phosphine moiety.[4] This design proved exceptionally effective in palladium-catalyzed reactions, most notably in asymmetric allylic substitutions and the Heck reaction, where they have consistently delivered high levels of enantioselectivity.[3][4]

-

Pyridine-bis(oxazolines) (PyBOX): These tridentate ligands, featuring a central pyridine ring flanked by two oxazoline units, were also developed during this period.[5] Their ability to form stable complexes with a variety of metals has made them highly effective in numerous catalytic processes, including Negishi cross-couplings.[6]

-

Expanded Applications: The versatility of BOX and PyBOX ligands was further demonstrated through their application in a wide range of metal-catalyzed reactions, including enantioselective cycloadditions, aldol reactions, Michael additions, and ene reactions, often with copper(II) complexes serving as versatile chiral Lewis acids.[7]

Modern Era: New Architectures and Advanced Applications (2009 – Present)

Research from 2009 onwards has focused on creating more sophisticated ligand architectures and applying them to increasingly complex catalytic challenges.[3][8][9] This period has been characterized by:

-

Novel Structures: The design of ligands has evolved from simple mono- and bis(oxazolines) to more complex tris(oxazoline) and tetra(oxazoline) systems.[3][8][9]

-

Rational Design: A deeper mechanistic understanding, aided by computational studies, has enabled the rational design of ligands tailored for specific reactions, such as the development of cyclopropane-based PHOX ligands to suppress isomerization in the asymmetric Heck reaction.[10]

-

Enhanced Functionality: Modifications, such as the introduction of siloxane substituents, have been explored to improve catalyst performance and facilitate recovery and recycling.[11]

-

Broader Reaction Scope: The application of oxazoline ligands has expanded into new areas of catalysis, including iridium-catalyzed asymmetric hydrogenations of a wide range of substrates, from unfunctionalized alkenes to N-protected indoles.[12]

The continuous development of these ligands underscores their remarkable adaptability and enduring importance in the synthesis of chiral molecules.

Data Presentation: Performance in Key Asymmetric Reactions

The following tables summarize the performance of representative oxazoline-containing ligands in several cornerstone asymmetric reactions.

Table 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction

| Ligand | Dienophile | Diene | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| tBu-BOX | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 92 | 98 | [7] |

| Ph-BOX | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 85 | 96 |[7] |

Table 2: Palladium-Catalyzed Asymmetric Heck Reaction

| Ligand | Olefin | Aryl Triflate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (S)-tBu-PHOX | 2,3-Dihydrofuran | Phenyl triflate | - | 96 | [3] |

| HetPHOX | 2,3-Dihydrofuran | Phenyl triflate | - | >99 | [3] |

| (S)-tBu-PHOX | Dienyl aryl triflate | (Intramolecular) | - | 99 |[3] |

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Alkenes | Ligand | Substrate | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | tBu-PHOX | Enamine | >99 | 98 |[12] | | ThrePHOX | α,β-Unsaturated Nitrile | >99 | 97 |[12] | | P,N-Ligand 16 | N-Boc-2-methylindole | >99 | 98 |[12] |

Table 4: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling

| Ligand | Electrophile | Organozinc Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| CH₂CH₂Ph-pybox | Secondary Allylic Chloride | Alkylzinc | High | High | [6] |

| i-Pr-Pybox | α-Bromo Amide | Alkylzinc | High | High |[6] |

Experimental Protocols

General Protocol for the One-Pot Synthesis of Pyridine-bis(oxazoline) (PyBOX) Ligands

This procedure is based on the efficient one-pot condensation using zinc triflate as a catalyst.[6][13][14]

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add the chiral β-amino alcohol (2.1 equivalents) and 2,6-pyridinedicarbonitrile (1.0 equivalent).

-

Catalyst Addition: Add zinc trifluoromethanesulfonate (Zn(OTf)₂) (5-10 mol %).

-

Solvent and Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen). Add dry toluene as the solvent.

-

Reaction: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble material.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by column chromatography on silica gel (typically using a hexane/ethyl acetate mixture with ~1% triethylamine to prevent streaking).[13]

Representative Protocol for a Pd-Catalyzed Asymmetric Heck Reaction

This protocol is a generalized procedure for the intermolecular arylation of a cyclic olefin using a PHOX-type ligand.[3][10]

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂) and the chiral PHOX ligand (e.g., (S)-tBu-PHOX) in a dry, deoxygenated solvent like toluene or THF. Stir for 15-30 minutes to form the active catalyst complex.

-

Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, add the aryl triflate (1.0 equivalent), the olefin (e.g., 2,3-dihydrofuran, 1.5-2.0 equivalents), and a suitable base (e.g., a hindered amine base like N,N-diisopropylethylamine or a proton sponge, 1.2-1.5 equivalents).

-

Initiation: Add the pre-formed catalyst solution to the reaction vessel via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (can range from 60 °C to 170 °C, sometimes utilizing microwave heating to accelerate the reaction) and stir until the starting material is consumed (monitor by GC or TLC).[3]

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Visualizing the Landscape of Oxazoline Ligands

The following diagrams illustrate the classification of oxazoline ligands and a typical experimental workflow.

Caption: Classification and historical evolution of major oxazoline ligand families.

Caption: A typical experimental workflow using oxazoline ligands in catalysis.

Conclusion and Future Outlook

From their initial discovery in the late 1980s to their current status as a cornerstone of asymmetric catalysis, oxazoline-containing ligands have demonstrated remarkable versatility and efficacy. The historical development reveals a clear progression from simple, effective designs to highly optimized, rationally designed catalysts for specific and challenging transformations. The modularity of their synthesis has been a key driver of this evolution, allowing for systematic tuning of their properties.

The future of this field will likely focus on the development of catalysts for even more sustainable and efficient processes. This includes the use of earth-abundant metals, applications in C-H activation and other challenging bond formations, and the design of ligands for use in novel reaction media or for immobilization and reuse. The rich history of oxazoline ligands provides a robust foundation for these future innovations, ensuring they will remain a vital tool for chemists in academia and industry for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Initial Characterization of New Isoxazoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract: Isoxazoline and oxazoline heterocycles are pivotal scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical document provides a comprehensive overview of the initial characterization of novel isoxazoline derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details common synthetic protocols, summarizes key biological activities in structured data tables, and visualizes experimental workflows and relevant signaling pathways using the DOT language for Graphviz.

Introduction to Isoxazoline Derivatives

Isoxazolines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms that have garnered significant attention in medicinal chemistry. Their derivatives are known to possess a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Furthermore, specific derivatives have been identified as potent and selective inhibitors of enzymes such as Factor Xa, highlighting their therapeutic potential in cardiovascular diseases.[4] The versatility of the isoxazoline scaffold allows for extensive structural modifications, enabling the development of new chemical entities with optimized pharmacological profiles. This guide focuses on the foundational steps involved in the characterization of these promising compounds.

Synthesis and Experimental Protocols

The synthesis of isoxazoline derivatives is a cornerstone of their development. The most prevalent method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[3][5] This section outlines a general workflow for synthesis and screening, followed by specific experimental protocols derived from the literature.

References

- 1. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Isoxazoline synthesis [organic-chemistry.org]

Methodological & Application

Applications of Lithooxazoline in Enantioselective Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of lithooxazoline-derived ligands in key enantioselective catalytic reactions. The information is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Application Note 1: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation

Introduction:

Palladium-catalyzed enantioselective decarboxylative allylic alkylation is a powerful method for the construction of stereogenic centers. The use of chiral phosphinooxazoline (PHOX) ligands, a prominent class of this compound derivatives, in combination with a palladium catalyst enables the asymmetric formation of carbon-carbon bonds. This reaction is particularly valuable for the synthesis of α-quaternary ketones from readily available β-ketoesters. The reaction proceeds through the decarboxylation of an enol carbonate precursor to generate a prochiral enolate, which then undergoes an enantioselective allylic alkylation.

Data Presentation:

The following table summarizes the performance of the Pd/(S)-t-BuPHOX catalytic system in the enantioselective decarboxylative allylic alkylation of various allyl enol carbonates.

| Entry | Substrate (Allyl Enol Carbonate of) | Product | Yield (%) | ee (%) |

| 1 | 2-methyl-1-indanone | 2-allyl-2-methyl-1-indanone | 94 | 91 |

| 2 | 2-methyl-1-tetralone | 2-allyl-2-methyl-1-tetralone | 91 | 92 |

| 3 | 2-methylcyclopentanone | 2-allyl-2-methylcyclopentanone | 85 | 88 |

| 4 | 2-methylcyclohexanone | 2-allyl-2-methylcyclohexanone | 89 | 90 |

Experimental Protocol:

General Procedure for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation:

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) and (S)-t-BuPHOX (5.1 mg, 0.012 mmol, 6.0 mol%). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. A solution of the allyl enol carbonate (0.2 mmol) in anhydrous, degassed toluene (1.0 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC. The reaction mixture is then concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualization:

Caption: Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.

Application Note 2: Copper-Catalyzed Enantioselective Doyle-Kirmse Reaction

Introduction:

The Copper(I)-catalyzed enantioselective Doyle-Kirmse reaction of allenyl sulfides with α-diazoesters provides an efficient route to enantioenriched chiral tertiary homopropargylic sulfides. This transformation proceeds via a[1][2]-sigmatropic rearrangement of an intermediate sulfonium ylide, which is generated from the reaction of a copper carbene with the allenyl sulfide. Chiral bis(oxazoline) (BOX) ligands, another important class of this compound derivatives, are effective in inducing high levels of enantioselectivity in this process.

Data Presentation:

The following table summarizes the results for the Cu(I)/bis(oxazoline)-catalyzed enantioselective Doyle-Kirmse reaction with various substrates.

| Entry | Allenyl Sulfide | α-Diazoester | Product | Yield (%) | ee (%) |

| 1 | Phenyl allenyl sulfide | Ethyl diazoacetate | Ethyl 2-(phenylthio)-2-vinylpent-4-ynoate | 85 | 92 |

| 2 | Methyl allenyl sulfide | Ethyl diazoacetate | Ethyl 2-(methylthio)-2-vinylpent-4-ynoate | 82 | 90 |

| 3 | Phenyl allenyl sulfide | Methyl diazoacetate | Methyl 2-(phenylthio)-2-vinylpent-4-ynoate | 88 | 93 |

| 4 | Phenyl allenyl sulfide | t-Butyl diazoacetate | t-Butyl 2-(phenylthio)-2-vinylpent-4-ynoate | 75 | 89 |

Experimental Protocol:

General Procedure for Copper-Catalyzed Enantioselective Doyle-Kirmse Reaction:

To a flame-dried Schlenk tube under an argon atmosphere are added Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.012 mmol, 6 mol%). The tube is evacuated and backfilled with argon. Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour. The allenyl sulfide (0.2 mmol) is then added. A solution of the α-diazoester (0.24 mmol) in anhydrous dichloromethane (1.0 mL) is added dropwise over 4 hours via a syringe pump. The reaction is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired product.

Mandatory Visualization:

Caption: Experimental workflow for the Cu-catalyzed enantioselective Doyle-Kirmse reaction.

Application Note 3: Copper-Catalyzed Enantioselective Henry (Nitroaldol) Reaction

Introduction:

The enantioselective Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The use of a chiral copper(II)-bis(oxazoline) complex as a catalyst allows for the highly enantioselective addition of a nitroalkane to an aldehyde.[3] The catalyst acts as a chiral Lewis acid to activate the aldehyde and organize the transition state, leading to high levels of stereocontrol.

Data Presentation:

The following table illustrates the scope of the Cu(II)-bis(oxazoline) catalyzed enantioselective Henry reaction.

| Entry | Aldehyde | Nitroalkane | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | (R)-1-Phenyl-2-nitroethanol | 91 | 92 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 95 | 94 |

| 3 | 2-Naphthaldehyde | Nitromethane | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 88 | 93 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | (R)-1-Cyclohexyl-2-nitroethanol | 85 | 87 |

Experimental Protocol:

General Procedure for Copper-Catalyzed Enantioselective Henry Reaction: [3]

A solution of Cu(OAc)₂·H₂O (2.0 mg, 0.01 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.011 mmol, 5.5 mol%) in ethanol (0.5 mL) is stirred at room temperature for 1 hour. The aldehyde (0.2 mmol) is then added, followed by the nitroalkane (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the β-nitro alcohol.

Mandatory Visualization:

Caption: Logical relationships in the Cu-catalyzed enantioselective Henry reaction.

References

Application Notes and Protocols: Enantioselective Diels-Alder Reaction Catalyzed by Copper(II)-Bis(oxazoline) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. In the realm of asymmetric catalysis, the use of chiral Lewis acids to catalyze enantioselective Diels-Alder reactions has been extensively developed, providing a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development and medicinal chemistry. Among the most successful catalysts for this transformation are the C2-symmetric bis(oxazoline) copper(II) complexes. These catalysts have demonstrated high levels of enantioselectivity and diastereoselectivity in the cycloaddition of various dienes and dienophiles.

This document provides a detailed protocol for a representative copper(II)-bis(oxazoline) catalyzed enantioselective Diels-Alder reaction. While the user specified "lithooxazoline," extensive literature searches did not yield specific catalysts under this name for the Diels-Alder reaction. It is likely that this term refers to the well-established and closely related metal-complexed oxazoline ligand systems. Therefore, this protocol focuses on the widely used and highly effective copper(II)-bis(oxazoline) catalyst system.

Reaction Mechanism and Stereochemical Model

The enantioselectivity of the copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction is rationalized by the formation of a chiral catalyst-substrate complex.[1] The bidentate dienophile coordinates to the copper center, which is rendered chiral by the C2-symmetric bis(oxazoline) ligand. This coordination leads to a square-planar geometry where one face of the dienophile is effectively blocked by a bulky substituent on the oxazoline ring (e.g., a tert-butyl group), directing the approach of the diene to the opposite face. This steric control dictates the absolute stereochemistry of the resulting cycloadduct. The endo selectivity is often favored due to secondary orbital interactions in the transition state.

Caption: Proposed mechanism for the copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction.

Data Presentation: Performance of Copper(II)-Bis(oxazoline) Catalysts

The following tables summarize the performance of the --INVALID-LINK--₂ catalyst in the Diels-Alder reaction between various dienes and 3-propenoyl-2-oxazolidinone.[2]

Table 1: Reaction of Cyclopentadiene with 3-Propenoyl-2-oxazolidinone [2]

| Entry | Catalyst Loading (mol %) | Time (h) | Yield (%) | endo:exo | ee (%) of endo |

| 1 | 10 | 12 | >95 | >99:1 | 98 |

| 2 | 5 | 24 | >95 | >99:1 | 98 |

| 3 | 1 | 48 | >95 | >99:1 | 95 |

Table 2: Reaction with Acyclic Dienes [2]

| Diene | Catalyst Loading (mol %) | Time (h) | Yield (%) | cis:trans | ee (%) of cis |

| 1,3-Butadiene | 10 | 24 | 85 | >99:1 | 94 |

| Isoprene | 10 | 24 | 90 | >99:1 | 95 |

| (E)-1,3-Pentadiene | 10 | 48 | 88 | >99:1 | 91 |

Experimental Protocols

This section provides detailed methodologies for the preparation of the catalyst and the execution of the enantioselective Diels-Alder reaction.

Protocol 1: Preparation of the Cu((S,S)-t-Bu-box)₂ Catalyst Solution[2]

Materials:

-

(S,S)-tert-Butyl-bis(oxazoline) ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) chloride (CuCl₂)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

From Cu(OTf)₂: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-tert-butyl-bis(oxazoline) (1.0 eq) and Cu(OTf)₂ (1.0 eq) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 2-4 hours. This solution of --INVALID-LINK--₂ can often be used directly. For the hexafluoroantimonate salt, proceed to the next method.

-

From CuCl₂ (for the SbF₆⁻ salt): In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-tert-butyl-bis(oxazoline) (1.0 eq) and CuCl₂ (1.0 eq). Add anhydrous CH₂Cl₂ and stir the suspension.

-

Add AgSbF₆ (2.0 eq) to the suspension. Stir the mixture vigorously at room temperature for 8-16 hours.

-

The formation of a silver chloride precipitate will be observed. Remove the precipitate by filtration through a pad of Celite under an inert atmosphere.

-

The resulting clear solution is the active --INVALID-LINK--₂ catalyst, which can be used directly for the Diels-Alder reaction.

Protocol 2: General Procedure for the Enantioselective Diels-Alder Reaction[2]

Materials:

-

Dienophile (e.g., 3-propenoyl-2-oxazolidinone)

-

Diene (e.g., cyclopentadiene, freshly distilled)

-

--INVALID-LINK--₂ catalyst solution in CH₂Cl₂ (prepared as in Protocol 1)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the dienophile (1.0 eq).

-

Dissolve the dienophile in anhydrous CH₂Cl₂.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Add the solution of the --INVALID-LINK--₂ catalyst (0.01 to 0.10 eq) dropwise to the dienophile solution.

-

Add the diene (2.0 to 5.0 eq) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Caption: General experimental workflow for the copper(II)-bis(oxazoline) catalyzed Diels-Alder reaction.

Applications in Drug Development

The enantioselective Diels-Alder reaction is a powerful strategy for the synthesis of complex molecular architectures found in many natural products and pharmaceuticals. The ability to control the stereochemistry of up to four new stereocenters in a single step makes this reaction highly efficient. The resulting cyclohexene derivatives are versatile intermediates that can be further elaborated into a wide range of biologically active molecules, including antiviral agents, alkaloids, and steroids. The use of chiral copper(II)-bis(oxazoline) catalysts allows for the scalable and predictable synthesis of these important chiral building blocks, facilitating the drug discovery and development process.

References

Application Notes and Protocols for the Asymmetric Mukaiyama Aldol Reaction Utilizing Bis(oxazoline) Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the asymmetric Mukaiyama aldol reaction catalyzed by metal complexes of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. This reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals.

Introduction

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2] The use of chiral Lewis acids, particularly those derived from C2-symmetric bis(oxazoline) ligands, has rendered this reaction a powerful tool for asymmetric synthesis.[3] Copper(II) complexes of BOX and PyBOX ligands are among the most effective catalysts, affording high yields and excellent enantioselectivities under mild reaction conditions.[4][5]

These protocols will detail the synthesis of a common PyBOX ligand, the preparation of the active copper(II) catalyst, and the general procedure for the asymmetric Mukaiyama aldol reaction.

Ligand Synthesis: (S,S)-Ph-PyBOX

A representative procedure for the synthesis of a chiral pyridine-bis(oxazoline) ligand, (S)-Phenyl Pyridine Bis-Oxazoline ((S)-Ph-PyBOX), is outlined below. This ligand is synthesized from pyridine-2,6-dicarboxamide and a chiral amino alcohol.[6]

Protocol 1: Synthesis of (S)-Ph-PyBOX [6]

-

Materials:

-

N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for elution

-

-

Procedure:

-

To a solution of N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide in dichloromethane, add triethylamine.

-

Cool the mixture in an ice bath and add p-toluenesulfonyl chloride portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude bis-tosylate intermediate is then cyclized in the presence of a base to form the bis(oxazoline) ring.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane solvent system to yield (S)-Ph-PyBOX as a solid.

-

Catalyst Preparation and the Asymmetric Mukaiyama Aldol Reaction

The active catalyst is typically prepared in situ by reacting the bis(oxazoline) ligand with a copper(II) salt. The subsequent aldol reaction is then carried out at low temperatures to maximize stereoselectivity.

Protocol 2: General Procedure for the Cu(II)-BOX Catalyzed Enantioselective Mukaiyama Aldol Reaction [7]

-

Materials:

-

Copper(II) tetrafluoroborate (Cu(BF₄)₂) or Copper(II) triflate (Cu(OTf)₂)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-tBu-BOX or (S)-Ph-PyBOX)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Aldehyde

-

Silyl enol ether

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Catalyst Preparation:

-

In a dry Schlenk tube under an inert atmosphere, place the copper(II) salt (e.g., Cu(BF₄)₂, 0.02 mmol).

-

Heat the salt under vacuum to ensure it is anhydrous, then backfill with nitrogen or argon.

-

Add a solution of the bis(oxazoline) ligand (0.02 mmol) in the anhydrous solvent (e.g., 0.4 mL of THF) via syringe.

-

Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

-

Mukaiyama Aldol Reaction:

-

Cool the catalyst solution to the desired temperature (typically between -78 °C and 0 °C).

-

In a separate flask, prepare a solution of the aldehyde (0.2 mmol) and the silyl enol ether (typically 1.2 to 2.0 equivalents) in the anhydrous solvent (e.g., 1.6 mL of THF).

-

Add the solution of the aldehyde and silyl enol ether to the pre-formed catalyst solution via syringe.

-

Stir the reaction mixture at the low temperature until the aldehyde is consumed (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

-

-

Data Presentation

The following table summarizes representative results for the asymmetric Mukaiyama aldol reaction catalyzed by copper(II)-bis(oxazoline) complexes with various substrates.

| Entry | Aldehyde | Silyl Enol Ether | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Cu(OTf)₂/(S,S)-tBu-BOX (10) | CH₂Cl₂ | -78 | 85 | 96 | [8] |

| 2 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Cu(OTf)₂/(S,S)-tBu-BOX (10) | CH₂Cl₂ | -78 | 82 | 98 | [8] |

| 3 | (Benzyloxy)acetaldehyde | Silyl ketene acetal of ethyl thioacetate | --INVALID-LINK--₂ (1) | CH₂Cl₂ | -78 | 95 | 98 | [3] |

| 4 | (Benzyloxy)acetaldehyde | Silyl ketene acetal of S-tert-butyl thioacetate | --INVALID-LINK--₂ (1) | CH₂Cl₂ | -78 | 94 | >99 | [3] |

| 5 | Methyl pyruvate | 1-Methoxy-1-trimethylsilyloxypropene | Clay-supported Cu(II)-bis(oxazoline) | - | - | - | 90 | [4] |

| 6 | 2-Acylpyridine N-oxide | Difluoroenoxysilane | Cu(BF₄)₂/Ligand L8 (10) | THF | - | up to 99 | up to 95 | [7] |

Visualizations

Diagrams of Experimental Workflow and Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the proposed catalytic cycle for the copper-bis(oxazoline) catalyzed Mukaiyama aldol reaction.

Caption: General experimental workflow for the Cu(II)-BOX catalyzed Mukaiyama aldol reaction.

Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed Mukaiyama aldol reaction.

References

- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Surface-enhanced stereoselectivity in Mukaiyama aldol reactions catalyzed by clay-supported bis(oxazoline)-copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of (S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazole

Introduction

(S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazole, a member of the pyridyl-oxazoline (PyOx) class of ligands, is a crucial bidentate chiral ligand used extensively in asymmetric catalysis. Its C2-symmetric structure and strong coordination to metal centers make it highly effective in a variety of enantioselective reactions, including hydrosilylation, cyclopropanation, and allylic alkylation. This document provides a detailed, step-by-step protocol for the synthesis of this ligand, starting from the readily available L-valinol and 2-cyanopyridine.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of the target lithooxazoline ligand.

| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Reaction Time (h) | Temp (°C) | Yield (%) |

| 1 | L-Valinol | 2-Cyanopyridine | (S)-N-(1-Hydroxy-3-methylbutan-2-yl)picolinamide | 1 : 1.1 | 24 | 100 | ~95 |

| 2 | (S)-N-(1-Hydroxy-3-methylbutan-2-yl)picolinamide | Thionyl Chloride (SOCl₂) | (S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazole | 1 : 1.2 | 3 | 0 to RT | ~85-90 |

Experimental Protocols

This synthesis is a two-step process involving an initial zinc-catalyzed addition followed by a cyclization/dehydration reaction.

Step 1: Synthesis of (S)-N-(1-Hydroxy-3-methylbutan-2-yl)picolinamide

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-valinol (5.16 g, 50 mmol) and 2-cyanopyridine (5.72 g, 55 mmol).

-

Catalyst Addition: Add zinc chloride (ZnCl₂, 0.68 g, 5 mmol, 10 mol%) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. The mixture will become a viscous oil.

-

Workup: Cool the mixture to room temperature and dissolve it in dichloromethane (DCM, 50 mL).

-

Purification: Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product as a pale yellow oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of (S)-4-Isopropyl-2-(2'-pyridyl)-4,5-dihydrooxazoline

-

Setup: Dissolve the crude amide from Step 1 in anhydrous dichloromethane (DCM, 80 mL) in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 4.4 mL, 60 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

-

Quenching: Carefully pour the reaction mixture into a vigorously stirred, ice-cold 2 M aqueous solution of sodium hydroxide (NaOH, 150 mL) to neutralize the excess SOCl₂ and HCl produced.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 40 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 4:1) to yield the final product as a colorless oil.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Reaction scheme for the two-step synthesis of the PyOx ligand.

Caption: Experimental workflow for the synthesis of the target ligand.

Practical Guide to Lithooxazoline-Catalyzed Carbon-Carbon Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide to setting up stereoselective carbon-carbon bond formation utilizing chiral oxazoline auxiliaries, a cornerstone of asymmetric synthesis. The methodologies detailed herein, largely based on the seminal work of Meyers, offer a robust strategy for the synthesis of enantioenriched carboxylic acids and their derivatives, which are pivotal building blocks in pharmaceutical and agrochemical development.

Introduction

The asymmetric alkylation of chiral oxazolines, often referred to as the Meyers asymmetric synthesis, is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds alpha to a carbonyl group equivalent.[1] This strategy employs a chiral oxazoline, derived from a readily available chiral amino alcohol, as a chiral auxiliary to direct the approach of an electrophile to a lithiated intermediate. The high diastereoselectivity of the alkylation, coupled with the straightforward removal of the auxiliary, provides access to a wide range of chiral molecules in high enantiomeric purity.[2][3] The inertness of the oxazoline ring to various reagents also allows it to serve as a protecting group for the carboxylic acid functionality during subsequent synthetic transformations.[3]

Reaction Mechanism and Stereochemical Rationale

The stereochemical outcome of the Meyers asymmetric alkylation is controlled by the rigid, chelated aza-enolate intermediate formed upon deprotonation with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA). The lithium cation coordinates to both the nitrogen atom of the oxazoline ring and the oxygen atom of the enolate, creating a conformationally restricted bicyclic system. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face. This results in the formation of one diastereomer in significant excess. Subsequent hydrolysis of the alkylated oxazoline cleaves the chiral auxiliary, yielding the desired enantioenriched carboxylic acid.

Caption: Reaction mechanism of this compound-catalyzed C-C bond formation.

Experimental Protocols

A general experimental workflow is depicted below, followed by detailed protocols for the preparation of the chiral auxiliary and the subsequent carbon-carbon bond formation.